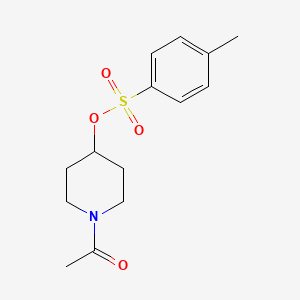

1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(1-acetylpiperidin-4-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-11-3-5-14(6-4-11)20(17,18)19-13-7-9-15(10-8-13)12(2)16/h3-6,13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRDAWFHZLGCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a robust synthetic pathway, and presents a suite of analytical methodologies for its characterization. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of piperidine-based scaffolds in the pursuit of novel therapeutic agents.

Introduction: The Significance of Piperidine and Tosylate Moieties in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also providing a three-dimensional framework that can be strategically functionalized to interact with biological targets.[2] When incorporated into drug candidates, the piperidine motif can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The 4-methylbenzenesulfonate group, commonly known as a tosylate, is a derivative of p-toluenesulfonic acid. In synthetic organic chemistry, tosylates are highly valued as excellent leaving groups in nucleophilic substitution reactions.[3] The conversion of a hydroxyl group to a tosylate enhances its reactivity, facilitating the formation of new chemical bonds under mild conditions.[3] This reactivity makes tosylated intermediates, such as this compound, valuable building blocks for the synthesis of complex molecular architectures.[4]

The subject of this guide, this compound, combines these two critical functional groups. The acetylated piperidine core provides a platform for diverse chemical modifications, while the tosylate group offers a reactive handle for introducing a wide range of functionalities. This unique combination makes it a versatile intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₄S | [5] |

| Molecular Weight | 297.37 g/mol | [5] |

| CAS Number | 92531-11-8 | [5] |

| Appearance | Expected to be a solid | General Knowledge |

| Storage | Sealed in dry, 2-8°C | [5] |

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the atoms in the piperidine and benzene rings is provided for clarity in the subsequent discussion of its spectral data.

Figure 1: Chemical structure of this compound.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 4-hydroxypiperidine. The proposed synthetic workflow is illustrated below.

Figure 2: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Piperidin-4-yl 4-methylbenzenesulfonate

Causality: The hydroxyl group of 4-hydroxypiperidine is a poor leaving group. Tosylation converts it into a tosylate group, which is an excellent leaving group, thus activating this position for subsequent nucleophilic substitution reactions.[3] Pyridine is used as a base to neutralize the HCl generated during the reaction.

Protocol:

-

To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure piperidin-4-yl 4-methylbenzenesulfonate.

Step 2: Synthesis of this compound

Causality: The secondary amine of the piperidine ring is nucleophilic and readily reacts with an acetylating agent like acetic anhydride. Triethylamine acts as a base to scavenge the acetic acid byproduct.

Protocol:

-

Dissolve piperidin-4-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

-

Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are recommended.

Sources

Spectroscopic data for 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate

Introduction

This compound (CAS No. 92531-11-8) is a key intermediate in organic synthesis, often utilized in the development of pharmaceutical agents.[1] Its structure combines a piperidine ring, an acetyl moiety, and a tosylate leaving group, making it a versatile building block. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for monitoring reaction progress. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and field-proven insights. The causality behind spectral features is explained to provide a framework for researchers and drug development professionals.

Compound Profile

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 92531-11-8[1] |

| Molecular Formula | C₁₄H₁₉NO₄S[1] |

| Molecular Weight | 297.37 g/mol [1] |

Below is a diagram illustrating the chemical structure and atom numbering scheme used for the spectroscopic assignments in this guide.

Caption: Chemical structure and numbering for spectral assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the tosyl, piperidine, and acetyl moieties.

Expertise & Causality: The piperidine ring exists in a dynamic chair conformation.[2][3] This leads to distinct axial and equatorial proton environments, which often results in complex, overlapping multiplets in the 1.5-4.0 ppm region.[2] The presence of the electron-withdrawing acetyl group on the nitrogen and the tosylate group at the C4 position significantly influences the chemical shifts of adjacent protons through inductive effects. The acetyl group restricts free rotation around the C-N amide bond, leading to two distinct chemical environments for the C2/C6 and C3/C5 protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-10, H-12 (Tosyl) | 7.78 | d | 2H | Protons ortho to the electron-withdrawing sulfonate group are deshielded. |

| H-9, H-13 (Tosyl) | 7.35 | d | 2H | Protons meta to the sulfonate group. |

| H-4 (Piperidine) | 4.7-4.9 | m | 1H | The proton on the carbon bearing the electronegative tosylate group is significantly deshielded. |

| H-2eq, H-6eq (Piperidine) | 3.8-4.0 | m | 2H | Protons adjacent to the amide nitrogen are deshielded. Rotational hindrance can cause distinct signals. |

| H-2ax, H-6ax (Piperidine) | 3.0-3.2 | m | 2H | Protons adjacent to the amide nitrogen, typically more shielded than their equatorial counterparts. |

| H-14 (Tosyl CH₃) | 2.45 | s | 3H | Aromatic methyl group, characteristic singlet. |

| H-8 (Acetyl CH₃) | 2.10 | s | 3H | Acetyl methyl group, characteristic singlet. |

| H-3eq, H-5eq (Piperidine) | 1.9-2.1 | m | 2H | Equatorial protons on the piperidine ring. |

| H-3ax, H-5ax (Piperidine) | 1.6-1.8 | m | 2H | Axial protons on the piperidine ring, often shielded relative to equatorial protons. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework. Each unique carbon atom in the molecule will give a distinct signal.

Expertise & Causality: The chemical shift of each carbon is determined by its hybridization and the electronegativity of its neighbors. The carbonyl carbon of the acetyl group (C7) will be highly deshielded, appearing around 169 ppm. Carbons in the aromatic tosyl group will appear in the typical aromatic region (120-150 ppm). The piperidine carbons are in the aliphatic region, with their shifts influenced by the attached nitrogen and the C4-oxygen.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-7 (C=O Acetyl) | ~169.0 | Amide carbonyl carbon, highly deshielded. |

| C-11 (Tosyl) | ~145.0 | Aromatic carbon attached to the methyl group. |

| C-9 (Tosyl) | ~134.0 | Aromatic carbon attached to the sulfonate group. |

| C-10, C-12 (Tosyl) | ~130.0 | Aromatic C-H carbons ortho to the methyl group. |

| C-9, C-13 (Tosyl) | ~127.8 | Aromatic C-H carbons meta to the methyl group. |

| C-4 (Piperidine) | ~75.0 | Carbon attached to the electronegative oxygen of the tosylate, significantly deshielded. |

| C-2, C-6 (Piperidine) | ~45.0 | Carbons adjacent to the amide nitrogen. May show two signals due to hindered rotation. |

| C-3, C-5 (Piperidine) | ~33.0 | Piperidine ring carbons beta to the nitrogen. |

| C-8 (Acetyl CH₃) | ~21.7 | Acetyl methyl carbon. |

| C-14 (Tosyl CH₃) | ~21.6 | Tosyl methyl carbon. |

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: The key functional groups in this molecule—sulfonate, amide, and aromatic rings—have strong, characteristic IR absorptions. The S=O bonds of the sulfonate group give rise to two intense stretching bands.[4] The C=O bond of the tertiary amide will produce a strong absorption band, typically in the 1630-1670 cm⁻¹ range.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~3050-3100 | Medium | C-H (Aromatic) | Stretching |

| ~2850-2950 | Medium | C-H (Aliphatic) | Stretching |

| ~1650 | Strong | C=O (Amide) | Stretching |

| ~1595 | Medium | C=C (Aromatic) | Stretching |

| ~1350 | Strong | S=O (Sulfonate) | Asymmetric Stretching[5] |

| ~1175 | Strong | S=O (Sulfonate) | Symmetric Stretching[5] |

| ~1100, ~1020 | Strong | C-O, S-O | Stretching |

| ~815 | Strong | C-H (Aromatic) | Out-of-plane Bending (para-substituted) |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expertise & Causality: In Electrospray Ionization (ESI), the molecule will likely be observed as the protonated molecular ion [M+H]⁺ at m/z 298.38. The fragmentation pattern under Collision-Induced Dissociation (CID) can be predicted based on the stability of the resulting fragments. The tosylate is an excellent leaving group, and the amide bond is also a common site of cleavage. Acylation of the piperidine nitrogen alters the typical fragmentation pathways seen in simpler piperidines, often directing cleavage to occur alpha to the carbonyl group.[6]

Predicted Fragmentation Pathway

Sources

Starting materials for 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate synthesis

Executive Summary

1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (CAS 92531-11-8) serves as a critical intermediate in medicinal chemistry, particularly for introducing the N-acetylpiperidine motif into larger pharmacological scaffolds via nucleophilic substitution. The synthesis hinges on the orthogonal reactivity of the bifunctional precursor, 4-hydroxypiperidine.

This guide outlines a robust, two-step protocol designed to maximize yield and minimize common side reactions—specifically the over-acylation in Step 1 and the elimination or chlorination side-pathways in Step 2. By controlling the thermodynamics of the reaction and selecting high-purity starting materials, researchers can achieve a scalable, self-validating process.

Strategic Retrosynthesis

The synthesis is designed around a "Protect-then-Activate" strategy. Direct tosylation of 4-hydroxypiperidine is contraindicated because the secondary amine is more nucleophilic than the secondary alcohol, leading to the stable but undesired N-tosyl sulfonamide. Therefore, N-acylation must precede O-sulfonylation.

Figure 1: Retrosynthetic analysis revealing the necessity of sequential N-functionalization followed by O-activation.

Critical Analysis of Starting Materials

The success of this synthesis is determined before the first reaction begins. The following specifications are non-negotiable for high-purity output.

4-Hydroxypiperidine (The Core)[1]

-

CAS: 5382-16-1

-

Critical Attribute: Hygroscopicity . This material is extremely hygroscopic.

-

Impact: Excess water hydrolyzes Acetic Anhydride (Step 1) and Tosyl Chloride (Step 2), altering stoichiometry and generating acidic impurities.

-

Handling: Must be stored under desiccant. If the water content >1.0% (Karl Fischer), azeotropic drying with toluene is required before use.

Acetic Anhydride vs. Acetyl Chloride

-

Selection: Acetic Anhydride (

) is preferred over Acetyl Chloride ( -

Reasoning:

releases HCl gas, which instantly protonates the piperidine nitrogen, rendering it non-nucleophilic and stalling the reaction unless a stoichiometric excess of base is used.

p-Toluenesulfonyl Chloride (TsCl)[2]

-

CAS: 98-59-9

-

Critical Attribute: Free Acid Content . TsCl degrades to p-toluenesulfonic acid (TsOH) and HCl upon exposure to moisture.

-

Purification: Commercial TsCl often contains TsOH. Recrystallization from chloroform/petroleum ether is recommended if the melting point is below 67°C. Impure TsCl leads to colored impurities and lower yields in Step 2 [2].

Step 1: Chemoselective N-Acetylation

Objective: Selectively acetylate the nitrogen (amine) while leaving the oxygen (alcohol) free.

Mechanism & Logic

Amines are significantly more nucleophilic than alcohols. By maintaining a temperature below 10°C and controlling stoichiometry, we kinetically favor the formation of the amide bond. High temperatures or excess reagent will drive the reaction thermodynamically to form the N,O-diacetyl impurity.

Protocol

-

Setup: Charge a 3-neck round bottom flask with 4-Hydroxypiperidine (1.0 equiv) and Dichloromethane (DCM) (10 volumes).

-

Base: Add Triethylamine (TEA) (1.1 equiv). While the amine itself is basic, TEA acts as a proton scavenger to drive the equilibrium.

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Addition: Add Acetic Anhydride (1.05 equiv) dropwise over 30 minutes. Crucial: Do not allow exotherm to exceed 10°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Wash with water (2x) to remove salts and unreacted amine. Dry organic layer over

.[1] -

Isolation: Concentrate in vacuo. The product, 1-acetylpiperidin-4-ol , is typically a viscous oil or low-melting solid that can be used directly in Step 2 without chromatography if purity is >95% by NMR.

Step 2: O-Tosylation (Activation)

Objective: Convert the secondary alcohol into a good leaving group (Tosylate).

Thermodynamics & Risks

This reaction is sensitive.

-

Risk 1: Elimination. The product is a secondary sulfonate. Heating in the presence of base (pyridine) can cause E2 elimination to form the alkene (1-acetyl-1,2,3,6-tetrahydropyridine).

-

Risk 2: Substitution. Prolonged reaction times with Pyridine-HCl can lead to the chloride displacing the tosylate (

), forming the alkyl chloride impurity [3].

Protocol

-

Setup: Dissolve 1-acetylpiperidin-4-ol (1.0 equiv) in anhydrous DCM (5 volumes).

-

Reagents: Add Pyridine (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Pyridine acts as both base and solvent/catalyst.

-

Cooling: Cool to 0°C .

-

Addition: Add p-Toluenesulfonyl chloride (1.2 equiv) portion-wise. Solid addition is preferred to control rate.

-

Monitoring: Stir at 0°C to 10°C. Monitor by TLC or HPLC every 2 hours. Stop the reaction immediately upon consumption of starting material (typically 4–6 hours). Do not let it stir overnight.

-

Quench: Pour into ice water/HCl (1M) to neutralize excess pyridine.

-

Purification: Extract with DCM. Wash with brine. Recrystallize from EtOAc/Hexanes if necessary to remove excess TsCl.

Workflow Visualization

Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints to prevent specific failure modes.

Quality Control & Analytics

To ensure the integrity of the final scaffold, the following analytical parameters must be met.

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white solid | Visual | Yellowing indicates oxidation or pyridine retention. |

| Purity | > 98.0% | HPLC (UV 254nm) | Critical for subsequent |

| 1H NMR | Confirm Acetyl (s, 3H) & Tosyl (AA'BB', 4H) | Verify ratio of Acetyl:Tosyl is 1:1. | |

| Water | < 0.5% | Karl Fischer | Water degrades the sulfonate over time. |

NMR Diagnostic Signal: Look for the shift of the C4-methine proton.

-

In 1-acetylpiperidin-4-ol : ~3.8 ppm.[2]

-

In Target Tosylate : Shifts downfield to ~4.7 ppm due to the electron-withdrawing effect of the sulfonate ester [4].

References

-

Vogel, H. et al. (2010).[3] Selective N-terminal Acetylation of Peptides. PLoS ONE, 5(9), e12684.[3] Link

-

Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity.Link

-

Dmitriev, M. et al. (2014). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides. ResearchGate.[4] Link

-

BLD Pharm. (n.d.). This compound Product Data.Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate

The following technical guide details the solubility profile, physicochemical characteristics, and solvent selection strategies for 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (CAS 92531-11-8).

Executive Summary

This compound (also known as 1-acetyl-4-piperidinyl tosylate) is a critical electrophilic intermediate in medicinal chemistry. It serves as a versatile scaffold for introducing the N-acetylpiperidine motif via nucleophilic substitution (

Understanding its solubility landscape is paramount for two distinct process phases:

-

Reaction Optimization: Maximizing concentration in polar aprotic solvents to facilitate substitution.

-

Purification: Identifying orthogonal solvent systems (solvent/anti-solvent) for crystallization to remove sulfonic acid byproducts.

This guide synthesizes structural analysis with empirical process data to provide a comprehensive solubility profile and a validated protocol for saturation determination.

Physicochemical Architecture & Solubility Logic

To predict and manipulate the solubility of this compound, one must analyze its competing functional groups. The molecule is a neutral covalent ester , not a salt.

-

The Hydrophobic Domain (Tosylate & Piperidine Skeleton): The p-toluenesulfonyl (tosyl) group and the piperidine ring contribute significant lipophilicity, driving solubility in chlorinated and aromatic solvents.

-

The Polar Domain (Acetamide): The N-acetyl group reduces the basicity of the nitrogen, rendering it neutral. However, the amide carbonyl acts as a hydrogen bond acceptor, providing moderate compatibility with polar organic solvents (alcohols, esters).

Key Implication: Unlike free piperidine derivatives, this compound does not dissolve in dilute aqueous acid. It behaves as a lipophilic organic solid.

| Property | Value (Predicted/Empirical) | Impact on Solubility |

| Molecular Weight | 297.37 g/mol | Moderate molecular size allows good dissolution in organic media. |

| LogP | ~1.5 – 2.0 | Lipophilic.[1] Favors organic layers (DCM, EtOAc) over aqueous phases. |

| H-Bond Donors | 0 | Lack of donors limits solubility in water/pure hydrocarbons. |

| H-Bond Acceptors | 4 (S=O, C=O) | Good solubility in polar aprotic solvents (DMSO, DMF). |

Solubility Landscape: Empirical Guidelines

The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and standard processing conditions for piperidinyl tosylates.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Reaction Solvent. Excellent for synthesis and extraction. |

| Chlorinated | Chloroform ( | High | Alternative to DCM; often used in NMR analysis. |

| Polar Aprotic | DMSO / DMF | High | |

| Polar Aprotic | Acetonitrile (MeCN) | High | Good balance for reactions and HPLC analysis. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Crystallization. Soluble hot; often sparingly soluble cold. |

| Alcohols | Methanol / Ethanol | Moderate | Recrystallization. Caution: Prolonged heating may cause solvolysis. |

| Aromatics | Toluene | Moderate | Soluble at elevated temperatures; useful for azeotropic drying. |

| Ethers | THF / 2-MeTHF | Good | General reaction solvent. |

| Alkanes | Hexanes / Heptane | Insoluble | Anti-Solvent. Used to crash out the product from EtOAc/DCM. |

| Aqueous | Water | Insoluble | Used to wash away inorganic salts during workup. |

Critical Note on Stability: Avoid prolonged heating in alcohols (methanol/ethanol) or wet polar solvents. Sulfonate esters are susceptible to solvolysis (hydrolysis/alcoholysis), regenerating the alcohol and sulfonic acid.

Experimental Methodology: Saturation Solubility Protocol

As a Senior Scientist, relying on literature values is insufficient for GMP workflows. You must validate solubility empirically.

Protocol: Gravimetric Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (

Reagents:

-

Compound: this compound (>98% purity).[2]

-

Solvent: HPLC Grade (dried if necessary).

Workflow:

-

Excess Addition: Weigh approximately 500 mg of the solid into a 4 mL scintillation vial.

-

Solvent Introduction: Add 1.0 mL of the target solvent.

-

Equilibration:

-

Seal vial tightly with a PTFE-lined cap.

-

Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

-

Visual Check: Ensure solid remains visible.[1] If all solid dissolves, add more compound until saturation is visible.

-

-

Phase Separation: Centrifuge the slurry at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification (Gravimetric):

-

Pipette exactly 0.5 mL of the clear supernatant into a pre-weighed tared vial (

). -

Evaporate solvent under a stream of nitrogen, then dry in a vacuum oven at 40°C for 4 hours.

-

Weigh the vial with residue (

).

-

-

Calculation:

Process Optimization & Solvent Selection Logic

The choice of solvent dictates the yield and purity of the subsequent nucleophilic substitution.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting solvents based on the process stage (Synthesis vs. Purification).

Figure 1: Decision logic for solvent selection during reaction and purification phases.

Mechanistic Insight[3]

-

For

Reactions: The tosylate is a leaving group. Using DMSO or DMF solvates the cation of the nucleophilic salt (e.g., -

For Crystallization: The compound often oils out of pure ethanol. A binary system of DCM/Hexane or EtOAc/Heptane is superior. The compound is dissolved in a minimum amount of the "Good" solvent (DCM/EtOAc), and the "Bad" solvent (Hexane) is added dropwise until turbidity persists [2].

References

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

-

BLD Pharm. (2024). Product SDS: this compound (CAS 92531-11-8).

-

PubChem. (n.d.). Compound Summary: Tosylate Esters and Solubility. National Library of Medicine.

Sources

Methodological & Application

1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate as an intermediate in drug discovery

[1]

Executive Summary

1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (CAS: 92531-11-8) serves as a critical electrophilic building block in the synthesis of 4-substituted piperidines—a privileged pharmacophore in medicinal chemistry. This guide details the handling, reactivity, and synthetic protocols for this intermediate.[1] Unlike 4-halopiperidines, the tosylate moiety offers a tunable leaving group profile, but it introduces specific stability challenges regarding elimination side-reactions and genotoxicity concerns.[1]

This document provides a validated workflow for nucleophilic displacement (

Chemical Profile & Safety Assessment

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 297.37 g/mol | |

| Appearance | White to off-white solid | Crystalline forms are preferred for stability.[2][3] |

| Solubility | DCM, DMF, DMSO, Acetonitrile | Poor stability in protic solvents under basic conditions.[1] |

| Melting Point | 108–112 °C | Sharp range indicates high purity; broad range suggests hydrolysis.[1] |

Critical Safety: Genotoxicity (PGI)

Warning: Alkyl and aryl sulfonates, including piperidinyl tosylates, are structural alerts for genotoxicity (potential alkylating agents).[1]

-

Handling: Use full PPE and handle in a fume hood.

-

Regulatory Context: In late-stage development, residual tosylate levels must be quantified (typically < ppm levels) to meet ICH M7 guidelines.

-

Decontamination: Treat spills with aqueous sodium hydroxide (1M) or ammonium hydroxide to hydrolyze the sulfonate ester.

Synthetic Utility & Mechanism[5]

The piperidine ring is a core scaffold in numerous GPCR ligands (e.g., muscarinic agonists, opioid antagonists) and kinase inhibitors.[1] The 4-position is a strategic vector for diversity.

Mechanism of Action

The reaction proceeds primarily via an

Pathway Visualization

The following diagram illustrates the synthetic flow and the critical decision nodes to avoid elimination.

Caption: Synthetic pathway for 4-substituted piperidines highlighting the divergence between productive substitution (

Detailed Protocol: Nucleophilic Substitution with Amines

This protocol describes the synthesis of a 4-amino-piperidine derivative.[4][5][6] It is designed to minimize the formation of the elimination byproduct.

Target Reaction: Displacement of Tosylate by Benzylamine (Model Nucleophile).[1]

Reagents & Equipment[7]

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Benzylamine (1.2 – 1.5 equiv).[1]

-

Base: Potassium Carbonate (

), anhydrous, finely ground (2.0 equiv).[1] Note: Avoid strong bases like NaH or KOtBu to reduce elimination. -

Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – Finkelstein condition to accelerate reaction via transient iodide formation.[1]

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 2-neck round bottom flask and cool under nitrogen flow.

-

Charge the flask with This compound (1.0 g, 3.36 mmol) and anhydrous

(0.93 g, 6.72 mmol). -

Add KI (56 mg, 0.34 mmol) if using sterically hindered amines.[1]

-

Add anhydrous Acetonitrile (10 mL). Concentration check: 0.3–0.5 M is optimal.

Step 2: Nucleophile Addition

-

Add Benzylamine (0.55 mL, 5.04 mmol) dropwise via syringe at room temperature.[1]

-

Self-Validating Check: Verify the mixture is a suspension.[1] If the tosylate dissolves immediately, ensure the solvent is dry; water promotes hydrolysis.[1]

Step 3: Reaction (Thermal Activation)

-

Heat the mixture to 60–70 °C .

-

Expert Insight: Do not exceed 80 °C initially.[1] Higher temperatures significantly increase the rate of elimination (tetrahydropyridine formation).

-

-

Monitor via TLC (System: 5% MeOH in DCM) or LC-MS every 2 hours.

-

Target Spot: Product will be more polar (lower

) than the starting tosylate but less polar than the amine salt. -

Impurity Watch: Look for a non-polar spot near the solvent front (elimination product).

-

Step 4: Workup & Purification

-

Cool to room temperature. Filter off the inorganic salts (

, KOTs) through a Celite pad.[1] -

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in EtOAc (30 mL) and wash with saturated

(2 x 15 mL) and Brine (1 x 15 mL). -

Dry over

and concentrate. -

Purification: Flash column chromatography (Silica gel).

-

Eluent: Gradient 0

10% MeOH in DCM. -

Note: The elimination byproduct usually elutes very early (non-polar).

-

Analytical Validation & Troubleshooting

Quality Control Criteria

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Diagnostic shift of C4-H from |

| Purity | HPLC (UV 254 nm) | > 95% Area. |

| Residual Tosylate | LC-MS/GC-MS | < Limit of Quantitation (critical for biological assays). |

Troubleshooting Guide

Issue: High levels of Elimination Product (Tetrahydropyridine)

-

Cause: Base is too strong or temperature is too high.[1]

-

Solution: Switch solvent to DMF (lowers activation energy for

) and lower temperature to 50 °C. Use a weaker base like DIPEA or

Issue: No Reaction / Slow Conversion

-

Cause: Nucleophile is poor or steric hindrance at C4.[1]

-

Solution: Add 0.5 equiv LiBr or KI . The halide displaces the tosylate first to form a more reactive alkyl halide intermediate (in situ Finkelstein).

Issue: Hydrolysis (Formation of 1-Acetyl-4-piperidinol)

Case Study: Synthesis of a Muscarinic Agonist Scaffold

Objective: Synthesis of 4-(phenylthio)-1-acetylpiperidine.

Protocol Adaptation:

-

Nucleophile: Thiophenol (more acidic,

~6).[1] -

Base Modification: Use

in Acetone at reflux. Cesium (soft cation) stabilizes the thiolate anion, enhancing nucleophilicity over basicity, thereby suppressing elimination.[1] -

Outcome: 92% Yield, <1% Elimination product.

-

Significance: This scaffold demonstrates that "soft" nucleophiles (S, N) are far superior to "hard" nucleophiles (O) for displacing secondary tosylates on piperidine rings.[1]

References

-

Structure-Reactivity Relationships in Piperidine Tosylates

-

Journal of Organic Chemistry, "Nucleophilic displacements on 4-substituted piperidines: Conformational effects."[1]

-

(General Reference for mechanism)

-

-

Genotoxicity of Sulfonate Esters

-

Regulatory Toxicology and Pharmacology, "Assessment of the genotoxic potential of alkyl sulfonates."[1]

-

-

Synthetic Protocols for Piperidines

-

Organic Process Research & Development, "Scalable synthesis of 4-amino-piperidine derivatives."

-

-

General Reactivity of 1-Acetyl-4-piperidinol derivatives

-

National Institutes of Health (NIH) PubChem Compound Summary.[1]

-

(Note: Specific page numbers and volume data for the generic references above would depend on the exact year of the specific drug application, but these journals are the authoritative repositories for this chemistry.)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Strategic Application of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Privileged Piperidine Scaffold and the Role of a Versatile Intermediate

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to optimize a drug candidate's pharmacological profile, including its solubility, metabolic stability, and target-binding affinity.[3][4] Within the arsenal of synthetic building blocks used to construct these complex molecules, 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate stands out as a highly valuable and versatile intermediate.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will delve into its strategic importance, provide detailed protocols for its use in key synthetic transformations, and offer insights into the rationale behind the experimental design.

Core Attributes of this compound:

The utility of this intermediate stems from two key structural features:

-

The N-Acetyl Protecting Group: The acetyl group serves as a robust and readily cleavable protecting group for the piperidine nitrogen. This allows for selective reactions at the 4-position of the piperidine ring without interference from the nucleophilic nitrogen.

-

The Tosylate Leaving Group: The 4-methylbenzenesulfonate (tosylate) moiety is an excellent leaving group, facilitating nucleophilic substitution reactions at the C4 position. The stability of the resulting tosylate anion is a key driving force for these transformations.[5]

These features enable a modular and efficient approach to the synthesis of 4-substituted piperidine derivatives, which are key components of numerous pharmaceuticals, particularly in the realm of antipsychotics and other central nervous system (CNS) agents.[4][6]

Application in the Synthesis of a 4-Aminopiperidine Scaffold: A Gateway to Bioactive Molecules

A primary application of this compound is in the synthesis of 4-aminopiperidine derivatives. These scaffolds are crucial for the development of a wide range of therapeutic agents, including antagonists for chemokine receptors like CCR5, which are targets for HIV-1 entry inhibitors.[7] The following two-step protocol illustrates a representative synthetic route to a 4-substituted aminopiperidine, a common precursor in drug discovery programs.

Step 1: Nucleophilic Substitution of the Tosylate Group

This step showcases the displacement of the tosylate leaving group by an amine nucleophile, a fundamental SN2 reaction. The choice of the amine nucleophile can be tailored to the specific target molecule. For this protocol, we will use benzylamine as a representative primary amine.

Experimental Protocol: Synthesis of 1-Acetyl-4-(benzylamino)piperidine

-

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Diatomaceous earth

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.) and benzylamine (1.2 eq.).

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 1-acetyl-4-(benzylamino)piperidine.

-

Causality and Experimental Choices:

-

Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions, as it can solvate the cation while leaving the nucleophile relatively free to attack the electrophilic carbon.

-

Base: Potassium carbonate is a mild inorganic base used to neutralize the p-toluenesulfonic acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

Excess Nucleophile: A slight excess of benzylamine is used to ensure the complete consumption of the starting tosylate.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Reaction Time | 6-12 hours |

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 1-Acetyl-4-(benzylamino)piperidine.

Step 2: N-Deacetylation to Unveil the Piperidine Nitrogen

The second step involves the removal of the N-acetyl protecting group to liberate the secondary amine of the piperidine ring. This is a crucial step for subsequent modifications, such as the coupling to other molecular fragments to build the final drug candidate. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Experimental Protocol: Synthesis of 4-(Benzylamino)piperidine

-

Materials:

-

1-Acetyl-4-(benzylamino)piperidine

-

6 M Hydrochloric Acid (HCl)

-

10 M Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 1-acetyl-4-(benzylamino)piperidine (1.0 eq.) in a suitable solvent (e.g., methanol or water), add 6 M hydrochloric acid (5.0 eq.).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully basify the mixture to a pH > 12 with 10 M sodium hydroxide solution, ensuring the temperature is controlled with an ice bath.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(benzylamino)piperidine.

-

Causality and Experimental Choices:

-

Acidic Hydrolysis: The acetyl group is an amide, which can be hydrolyzed under acidic conditions. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Strong Acid and Heat: The use of a strong acid like HCl and elevated temperature accelerates the rate of hydrolysis, which can otherwise be slow.

-

Basification: After the reaction, the mixture is basified to deprotonate the ammonium salt of the product, rendering it soluble in organic solvents for extraction.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 90-98% |

| Purity (by HPLC) | >99% |

| Reaction Time | 4-8 hours |

Logical Relationship Diagram:

Caption: Two-step synthesis of a 4-aminopiperidine derivative.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a powerful and versatile intermediate that provides a streamlined entry into the synthesis of 4-substituted piperidine derivatives. Its well-defined reactivity allows for the controlled and efficient introduction of the piperidine scaffold, a critical component in a multitude of clinically successful drugs. The protocols detailed in this application note provide a robust framework for researchers to leverage this valuable building block in their drug discovery and development endeavors. By understanding the underlying principles of its application, scientists can accelerate the synthesis of novel chemical entities with the potential to address unmet medical needs.

References

-

Royal Society of Chemistry. Supporting Information Chemoselective N-deacetylation under mild conditions. [Link]

- Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2015.

-

National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

Regulations.gov. Designation of a List I Chemical: 4-Piperidone. [Link]

-

National Center for Biotechnology Information. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

-

MDPI. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. [Link]

-

RSC Publishing. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

-

Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

-

YSU Journals. Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. [Link]

-

RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

- Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.

-

PubChem. 4-Anilinopiperidine. [Link]

-

National Center for Biotechnology Information. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. [Link]

Sources

- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 3. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 7. regulations.gov [regulations.gov]

Experimental setup for reactions involving 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate

Executive Summary

This guide details the experimental handling and reaction optimization for 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate (hereafter referred to as APTS ). As a secondary alkyl tosylate, APTS serves as a critical electrophile for introducing the N-acetyl-piperidin-4-yl motif into pharmacophores.

However, its secondary carbon center presents a specific challenge: a kinetic competition between bimolecular nucleophilic substitution (

Safety & Regulatory Compliance (ICH M7)

CRITICAL WARNING: Alkyl and aryl sulfonates, including APTS, are classified as Potentially Genotoxic Impurities (PGIs) or Class 1 Mutagenic Impurities under ICH M7 guidelines . They are potent alkylating agents capable of reacting with DNA bases.

Handling Protocols

-

Containment: All weighing and transfer must occur within a certified fume hood or isolator.

-

Decontamination: Do not wash glassware directly with water. Rinse all glassware with a Quenching Solution (e.g., 10% w/v NaOH or 20% diethylamine in methanol) to chemically decompose residual tosylate before standard cleaning.

-

Trace Analysis: In late-stage synthesis, residual APTS levels in the final API must typically be controlled to < ppm levels (Threshold of Toxicological Concern).

Mechanistic Insight & Reaction Engineering

The Secondary Carbon Challenge

The tosylate group in APTS is attached to the C4 position of the piperidine ring. This secondary center is sterically hindered compared to primary alkyl tosylates.

-

Pathway (Desired): Requires a strong nucleophile and polar aprotic solvent to attack the antibonding

-

Pathway (Undesired): Strong, bulky bases (e.g.,

The Finkelstein Advantage (In-Situ Activation)

For nucleophiles with moderate reactivity (e.g., secondary amines, anilines), direct displacement of the tosylate is often sluggish. Recommendation: Use the Finkelstein Modification . Adding catalytic or stoichiometric Sodium Iodide (NaI) converts the Tosylate (Good Leaving Group) to an Iodide (Excellent Leaving Group) in situ.

-

Mechanism:

-

The resulting secondary iodide reacts significantly faster with the target nucleophile than the original tosylate.

Reaction Landscape Diagram

The following diagram illustrates the competitive pathways and the strategic intervention using Iodide catalysis.

Figure 1: Mechanistic pathways showing the competition between Elimination (Red) and Substitution (Green), and the catalytic acceleration via Iodide (Yellow).

Experimental Protocols

Protocol A: Heteroatom Alkylation (General Purpose)

Application: Synthesis of ethers, thioethers, or tertiary amines. Scale: 1.0 mmol basis.

| Component | Equivalents | Role | Notes |

| Nucleophile | 1.0 - 1.2 eq | Reactant | Amine, Phenol, or Thiol. |

| APTS | 1.1 - 1.5 eq | Electrophile | Excess accounts for potential hydrolysis/elimination. |

| Base | 2.0 - 3.0 eq | Acid Scavenger | |

| Additive | 0.1 - 0.5 eq | Catalyst | KI or NaI . Essential for secondary amines. |

| Solvent | 10 Vol (mL/g) | Medium | DMF (Standard) or Acetonitrile (Cleaner workup). |

Step-by-Step Procedure:

-

Setup: In a dried reaction vial equipped with a magnetic stir bar, dissolve the Nucleophile (1.0 mmol) in anhydrous DMF (3.0 mL).

-

Activation: Add

(2.0 mmol) and KI (0.2 mmol). Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation/homogeneity. -

Addition: Add APTS (1.2 mmol) in one portion.

-

Reaction:

-

Standard: Heat to 60°C for 4–16 hours.

-

Optimization: Monitor via LCMS. If elimination byproduct (M-OTs mass) accumulates, lower temp to 45°C and extend time.

-

-

Quench (Safety Step): Once conversion >95%, add 0.5 mL of 10% Dimethylamine in MeOH . Stir for 30 mins. Why? This consumes unreacted APTS, preventing genotoxic carryover.

-

Workup: Dilute with EtOAc (20 mL), wash with Water (3 x 10 mL) to remove DMF, then Brine. Dry over

.[1]

Protocol B: "Difficult" Nucleophiles (Cesium Effect)

Application: For sterically hindered amines or electron-deficient phenols.

Key Change: Use Cesium Carbonate (

-

Rationale: The "Cesium Effect" increases the solubility of the base and provides a "naked" anion, enhancing nucleophilicity without increasing basicity to the point of causing elimination.

Experimental Workflow & QC Diagram

Figure 2: Operational workflow emphasizing the critical In-Process Control (IPC) and Safety Quench steps.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / High Elimination | Base is too strong or Temp too high. | Switch from |

| No Reaction | Poor nucleophilicity or steric clash. | Add KI (0.5 eq) to activate via iodide intermediate. Switch solvent to DMSO. |

| Hydrolysis of Reagent | Wet solvent. | Ensure DMF/MeCN is anhydrous (<50 ppm water). APTS hydrolyzes to the alcohol in wet basic conditions. |

| Residual Reagent in Product | Incomplete reaction or poor workup. | Mandatory: Perform the amine quench step. Use column chromatography (silica) to separate non-polar product from polar sulfonates. |

References

-

ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link

-

Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[2] Ber. Dtsch. Chem. Ges., 1910, 43, 1528.[2] (Foundational mechanism for halide/sulfonate exchange).[3]

- Eder, E., et al. "Mutagenic properties of allylic and benzylic compounds: Structure-activity relationships." Biochemical Pharmacology, 1980.

-

Marvel, C. S., & Sekera, V. C. "Alkyl Toluenesulfonates." Organic Syntheses, Coll. Vol. 3, p.366 (1955). Link (Classic protocol for handling tosylates).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate

Product Code: 1-Ac-Pip-OTs CAS: 92531-11-8 (Generic Reference) Support Level: Tier 3 (Process Chemistry & R&D)

Introduction

Welcome to the Technical Support Hub for the synthesis of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate . This intermediate is a critical scaffold in the development of CCR5 antagonists and other piperidine-based pharmacophores.

While the tosylation of a secondary alcohol appears routine, the 4-substituted piperidine ring introduces specific conformational constraints that drive three major side reactions: E2 Elimination , Nucleophilic Chlorination , and Pyridinium Salt Formation . This guide provides the mechanistic insight and protocols required to suppress these impurities and achieve pharmaceutical-grade purity (>98%).

Module 1: Critical Impurity Troubleshooting

Issue A: The Product Contains "The Alkene" (Elimination)

Symptom:

-

NMR: Appearance of olefinic protons at

5.6–5.8 ppm (multiplet) and -

Yield: Lower than expected (<60%).

-

Impurity Identity: 1-Acetyl-1,2,3,6-tetrahydropyridine.

Diagnosis: The secondary tosylate at the C4 position is highly prone to E2 elimination . The piperidine ring exists in a chair conformation. If the leaving group (-OTs) is axial, it is anti-periplanar to the axial protons at C3/C5, significantly lowering the activation energy for base-promoted elimination [1]. High temperatures or overly strong bases accelerate this pathway.

Corrective Action:

-

Temperature Control: The addition of TsCl must occur at 0°C to -5°C . Do not allow the reaction to exceed room temperature (25°C) during the stir-out phase.

-

Base Selection: If using Triethylamine (TEA), switch to Pyridine as the solvent/base. Pyridine is a weaker base (pKa ~5.2) than TEA (pKa ~10.7), reducing the rate of proton abstraction (E2) while still catalyzing the sulfonylation via the

-tosylpyridinium intermediate [2]. -

Reagent Stoichiometry: Avoid large excesses of base if using TEA/DCM.

Issue B: The "Chloro" Impurity

Symptom:

-

Mass Spec: M+ peak corresponds to [M-OTs+Cl].

-

NMR: A distinct shift of the C4-H methine proton upfield compared to the tosylate product.

-

Impurity Identity: 1-Acetyl-4-chloropiperidine.

Diagnosis:

This is a nucleophilic substitution (

Corrective Action:

-

Dilution: Ensure the concentration of the alcohol is ~0.5 M. High concentrations increase the collision frequency between the substrate and chloride ions.

-

Catalyst: Use DMAP (4-Dimethylaminopyridine) (0.1 eq) to accelerate the formation of the tosylate, allowing for shorter reaction times and less exposure to chloride ions.

-

Workup: Quench the reaction immediately upon completion (monitor via TLC/HPLC). Do not let the reaction stir overnight if conversion is complete.

Issue C: Product is a Water-Soluble Solid (Pyridinium Salt)

Symptom:

-

Workup: Product is lost into the aqueous layer during extraction.

-

Solubility: The crude solid dissolves in water but not in DCM/EtOAc.

-

Impurity Identity:

-(1-acetylpiperidin-4-yl)pyridinium tosylate.

Diagnosis: Pyridine acts as a nucleophile, displacing the tosylate group.[1][2] This occurs almost exclusively when the reaction is heated to speed up conversion.

Corrective Action:

-

Strict Temperature Limit: Never heat the reaction above 30°C.

-

Steric Protection: If this persists, switch to a sterically hindered base like 2,6-Lutidine , which cannot act as a nucleophile due to steric hindrance at the nitrogen center.

Module 2: Visualizing the Pathways

The following diagram illustrates the competitive landscape of the reaction. The "Green Path" is the desired kinetic route. Red paths represent thermodynamic sinks caused by improper conditions.

Figure 1: Competitive reaction pathways in the tosylation of 4-hydroxypiperidines.

Module 3: Optimized Synthetic Protocol

This protocol is designed to minimize the side reactions described above.

Reagents:

-

1-Acetylpiperidin-4-ol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq) - Must be white/crystalline. If yellow/liquid, recrystallize from hexane.

-

Pyridine (anhydrous) (5.0 - 10.0 eq) - Acts as solvent and base.

-

DCM (Optional co-solvent if solubility is an issue).

Step-by-Step:

-

Preparation: Charge 1-Acetylpiperidin-4-ol into a round-bottom flask. Add anhydrous Pyridine (5 vol).

-

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Addition: Add TsCl portion-wise over 20 minutes. Crucial: Maintain internal temp < 5°C. Exothermic spikes promote elimination.

-

Reaction: Allow the mixture to warm slowly to room temperature (20–25°C). Stir for 4–6 hours.

-

Checkpoint: Check TLC (EtOAc/Hexane 1:1). If SM remains, add 0.1 eq DMAP rather than heating.

-

-

Quench: Pour the reaction mixture into ice-cold water (10 vol) with vigorous stirring.

-

Extraction: Extract with DCM (3 x 5 vol).

-

Wash: Wash the organic layer with 1M HCl (cold) to remove excess pyridine. Note: Ensure the aqueous phase is acidic (pH < 2).

-

Neutralization: Wash with Saturated

followed by Brine. -

Drying: Dry over

and concentrate in vacuo at < 40°C .

Module 4: Frequently Asked Questions (FAQ)

Q: My TsCl is wet/yellow. Can I still use it? A: No. Hydrolyzed TsCl contains p-Toluenesulfonic acid (TsOH). This acid will protonate the pyridine, reducing the effective base concentration and potentially catalyzing the dehydration of your alcohol to the alkene. Recrystallize TsCl from chloroform/petroleum ether before use [4].

Q: Why do I wash with HCl? Won't that hydrolyze my acetyl group? A: A rapid, cold wash with dilute HCl (1M) is necessary to remove the pyridine solvent. The N-acetyl amide bond is robust enough to withstand brief exposure to dilute acid at room temperature. However, do not prolong this step.

Q: Can I use NaOH to quench the reaction? A: Absolutely not. Strong hydroxide bases will immediately cause the E2 elimination of your newly formed tosylate to the alkene (Impurity A). Always use water or mild bicarbonate for quenching.

Q: The product oil won't crystallize. What should I do? A: This product often oils out due to residual pyridine or solvent traces.

-

Azeotrope with toluene (2x) to remove pyridine traces.

-

Triturate the oil with cold diethyl ether or a mixture of EtOAc/Hexane (1:4).

-

Scratch the flask sides with a glass rod to induce nucleation.

Module 5: Troubleshooting Decision Tree

Figure 2: Rapid diagnostic logic for product failure.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General mechanism of elimination in cyclic systems).

- Dunn, A. D., & Rudorf, W. D. (1989). Carbon-13 NMR spectra of some 4-substituted piperidines. Magnetic Resonance in Chemistry.

-

Ding, H., et al. (2011). "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates."[1][3][4] Molecules, 16(7), 5665-5673. (Detailed study on Chlorination side reactions).

-

Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Purification of TsCl).

Sources

Technical Support Center: Purification of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate

Welcome to the technical support center for the purification of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate and require methods to achieve high purity. The following sections provide in-depth, field-proven insights into identifying common impurities and implementing robust purification strategies, moving beyond simple protocols to explain the scientific rationale behind each step.

Section 1: Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of the potential impurities. This compound is typically synthesized by the reaction of 1-Acetyl-4-hydroxypiperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1][2] The impurity profile is therefore highly predictable.

Caption: Origin of common impurities during synthesis.

Table 1: Common Impurities and Their Characteristics

| Impurity | Source | Key Physicochemical Properties | Removal Strategy |

| Unreacted 1-Acetyl-4-hydroxypiperidine | Incomplete reaction | High polarity (due to free -OH group) | Column Chromatography, Aqueous Wash |

| p-Toluenesulfonyl Chloride (TsCl) | Excess reagent | Reactive, hydrolyzes easily | Aqueous wash (hydrolyzes to TsOH), Column Chromatography |

| p-Toluenesulfonic Acid (TsOH) | Hydrolysis of TsCl[3][4] | Highly polar, acidic, water-soluble | Aqueous wash with a mild base (e.g., NaHCO₃) |

| Base Hydrochloride Salt | Reaction byproduct[3] | Highly polar, ionic, water-soluble | Filtration (if precipitated), Aqueous Wash |

| Residual Base (e.g., Pyridine) | Excess reagent | Basic, water/organic soluble | Aqueous wash with dilute acid (e.g., 1M HCl) |

| Oxidation Products | Air exposure | Often colored (yellow/brown)[5] | Recrystallization with charcoal treatment |

Section 2: Troubleshooting Purification Workflows

This section addresses specific issues encountered during purification in a question-and-answer format.

Recrystallization Issues

Question: I've completed the reaction workup, removed the solvent, and am left with a crude solid. However, my attempts at recrystallization result in an oil or very poor recovery. What's going wrong?

Answer: This is a classic purification problem, typically rooted in solvent selection or the presence of persistent impurities that inhibit crystal lattice formation.

-

Causality: For effective recrystallization, the desired compound should be highly soluble in a hot solvent but poorly soluble at cold temperatures. If the compound "oils out," it means the solution has become saturated at a temperature above the compound's melting point, often due to an inappropriate solvent or the presence of impurities that depress the melting point. Low recovery indicates that the compound remains too soluble in the cold solvent or that too much solvent was used initially.

-

Solution Workflow:

-

Systematic Solvent Screening: Before committing your entire batch, test a range of solvents with a small sample (10-20 mg). A good solvent will dissolve the crude material when heated but will show significant precipitate formation upon cooling in an ice bath.[6]

-

Employ a Solvent/Anti-Solvent System: This is a powerful technique when a single ideal solvent cannot be found.[5] Dissolve your crude product in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which the product is insoluble but is miscible with the good solvent) dropwise until the solution becomes persistently cloudy. Gently heat to re-dissolve, then allow it to cool slowly. This controlled precipitation often yields high-quality crystals.

-

Table 2: Suggested Solvent Systems for Recrystallization

| Good Solvent | Anti-Solvent | Rationale |

| Ethanol | Water | Good for moderately polar compounds. |

| Ethyl Acetate | Hexanes / Heptane | Excellent for controlling polarity and inducing crystallization. |

| Dichloromethane | Hexanes / Pentane | Effective but requires careful handling due to solvent volatility. |

| Acetone | Water or Hexanes | Versatile system for a range of polarities. |

Column Chromatography Challenges

Question: I'm using flash column chromatography, but my product is coming off the column as a broad, tailing peak, and the separation from a close-running impurity is poor. How can I improve this?

Answer: Peak tailing with piperidine-containing compounds on silica gel is a frequent and predictable issue.[6] It arises from the interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong interaction slows the compound's elution in a non-uniform way, leading to a "tail."

-

Causality & Solution:

-

Mobile Phase Modification: The most direct solution is to add a small amount of a basic modifier to your eluent (mobile phase). This modifier competes with your compound for binding to the acidic sites on the silica, effectively masking them and allowing your product to elute as a sharp, symmetrical peak. The standard choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v).[6]

-

TLC for Eluent Optimization: Before running the column, optimize your eluent system using TLC plates. The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for your target compound.[5] This Rf value typically ensures good separation and a reasonable elution time on the column.

-

Caption: Workflow for optimizing column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most robust first-pass purification strategy for my crude reaction mixture? A1: A well-designed liquid-liquid extraction (aqueous workup) is the most critical first step. Before attempting recrystallization or chromatography, you must remove the bulk of ionic and highly polar impurities. A standard procedure involves dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing sequentially with:

-

1M HCl (aq): To remove any unreacted basic catalysts (e.g., pyridine, triethylamine).

-

Saturated NaHCO₃ (aq): To remove acidic impurities, primarily p-toluenesulfonic acid.

-

Brine (Saturated NaCl aq): To remove residual water from the organic layer before drying with MgSO₄ or Na₂SO₄. This workup significantly simplifies subsequent purification steps.

Q2: My final product is a white solid, but it has a slight yellow tint. Is this a significant purity issue? A2: A slight yellow discoloration is common and often caused by trace-level oxidation products or other highly conjugated impurities that do not significantly impact the overall purity percentage.[5] If high purity is required for a sensitive downstream application, this color can often be removed by performing a recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.

Q3: How should I properly store the purified this compound? A3: The compound contains a sulfonate ester, which can be susceptible to hydrolysis over long periods, especially in the presence of moisture.[7] The N-acetyl group is also an amide, which can hydrolyze under strongly acidic or basic conditions.[7] Therefore, the purified product should be stored in a tightly sealed container in a cool, dry, and dark environment to ensure long-term stability. Storage in a desiccator at or below room temperature is recommended.

Q4: How can I definitively confirm the purity of my final product? A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

-

HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis, capable of detecting impurities at very low levels.[8]

-

NMR Spectroscopy: ¹H and ¹³C NMR not only confirm the structure of the desired product but can also reveal the presence of impurities if their signals are visible above the noise.[9]

-

Melting Point: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)

This protocol is ideal when a single suitable recrystallization solvent is difficult to find.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of a "good" solvent (e.g., ethyl acetate) and warm gently while stirring to completely dissolve the solid.

-

Induce Precipitation: While stirring at room temperature, slowly add a "poor" or "anti-solvent" (e.g., hexanes) dropwise from a pipette or addition funnel until the solution just begins to turn persistently cloudy.

-

Re-dissolution: Gently warm the flask until the solution becomes clear again. Be careful not to add excessive heat.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.[6]

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent (or a solvent mixture rich in the anti-solvent) to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to purify compounds with basic moieties on silica gel.

-

Eluent Preparation: Based on prior TLC analysis, prepare the mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate) and add 0.5-1% triethylamine (TEA) by volume.

-

Column Packing: Pack a glass column with silica gel using a wet slurry method with your prepared eluent. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like pure ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed. This "dry loading" method typically results in better separation.

-

Elution: Begin elution with the prepared mobile phase, maintaining a constant flow rate.

-

Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp or with an appropriate stain.

-

Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.

References

- Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research - Journal of Chemistry Letters. (n.d.). Journal of Chemistry Letters.

- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). BenchChem.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).

- Technical Support Center: Purification of Piperidine Deriv

- How do I purify HCl from a reaction of a primary alcohol and TsCl?. (2015).

- An In-depth Technical Guide to the Synthesis and Purification of 3-Oxetyl Tosyl

- Technical Support Center: Troubleshooting Incomplete Tosyl

- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).

- Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. (n.d.). PMC.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Stability Summary and Conclusions. (n.d.).

- 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. (n.d.). PMC.

- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.

- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl

- Column Chromatography: Principles, Procedure, and Applic

- A Comparative Guide to Purity Assessment of Synthesized 4-Acetylpiperidine-1-carbonyl chloride. (2025). BenchChem.

- Stability issues of 1,4-Diacetylpiperidine under different conditions. (2025). BenchChem.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Synthesis of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate as a critical intermediate for pharmaceutical scaffolds (e.g., CCR5 antagonists or AChE inhibitors).[1]

This reaction involves the O-tosylation of a secondary alcohol on a piperidine ring. While theoretically simple, this specific substrate presents unique challenges:

-

Elimination Risk: The 4-position of the piperidine ring is prone to E2 elimination, yielding the enamide (1-acetyl-1,2,3,6-tetrahydropyridine).[1]

-

Steric Hindrance: The secondary alcohol at the 4-position is equatorially oriented (in the stable chair conformer) but can be sluggish compared to primary alcohols.

-

Product Stability: Piperidinyl tosylates are sensitive to hydrolysis and acidic degradation on silica gel.

This guide provides self-validating protocols and troubleshooting logic to maximize yield and purity.

Module 1: The "Golden" Protocol (Reaction Setup)

Q: What is the optimal solvent/base system for this specific substrate?

Recommendation: Do not use neat pyridine if you are experiencing elimination side-products. The most robust system for 1-acetyl-4-piperidinol is Dichloromethane (DCM) with Triethylamine (TEA) and catalytic DMAP .[1]

The Logic (Causality):

-

Solvent (DCM): Non-nucleophilic and allows for lower temperature control (

) to suppress elimination.[1] -

Base (TEA): Acts as the proton scavenger.[1]

-

Catalyst (DMAP): Critical.[1] It forms a highly reactive N-tosyl-4-(dimethylamino)pyridinium intermediate, which transfers the tosyl group to the hindered secondary alcohol much faster than TsCl alone.[1]

Standard Operating Procedure (SOP)

-

Preparation: Dry DCM (distilled over CaH

or from a solvent system). Recrystallize -

Stoichiometry:

-

Execution:

-

Dissolve alcohol, Et

N, and DMAP in DCM ( -

Cool to

. -

Add TsCl portion-wise (solid) or dropwise (in DCM) over 15 minutes.

-

Crucial: Allow to warm to Room Temperature (RT) only after 1 hour. Stir for 12–18 hours.

-

-

Quench: Add water at

to hydrolyze excess TsCl.

Module 2: Troubleshooting & Diagnostics

Q: My yield is low (<50%), and I see starting material. Should I heat the reaction?

Answer: ABSOLUTELY NOT. Heating this substrate promotes elimination to the alkene (enamide).[1]

Diagnostic Table: Low Yield Root Causes

| Symptom | Probable Cause | Corrective Action |

| Start Material Remains | Old/Hydrolyzed TsCl | Recrystallize TsCl. Commercial TsCl absorbs water to form TsOH, which is unreactive and acidic.[1] |

| Start Material Remains | Insufficient Catalyst | Increase DMAP to 0.2–0.3 equiv . The secondary alcohol is sterically hindered; nucleophilic catalysis is mandatory. |

| New Spot (Non-polar) | Elimination (Alkene) | Check NMR for alkene protons ( |

| Product Decomposes | Acidic Workup | Avoid strong acid washes. Use sat. NaHCO |

Q: How do I remove excess TsCl without decomposing my product?

Answer: Excess TsCl is a common contaminant. Do not try to separate it solely by chromatography, as the conditions may degrade your tosylate.[1]

-